[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide
CAS No.: 1906918-20-4
Cat. No.: VC11660267
Molecular Formula: C27H34NOPS
Molecular Weight: 451.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1906918-20-4 |
|---|---|
| Molecular Formula | C27H34NOPS |
| Molecular Weight | 451.6 g/mol |
| IUPAC Name | (R)-N-[(1R)-1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C27H34NOPS/c1-26(2,3)25(28-31(29)27(4,5)6)23-19-13-14-20-24(23)30(21-15-9-7-10-16-21)22-17-11-8-12-18-22/h7-20,25,28H,1-6H3/t25-,31+/m0/s1 |
| Standard InChI Key | OMJJGAYXCQDARO-VVFBEHOQSA-N |
| Isomeric SMILES | CC(C)(C)[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N[S@](=O)C(C)(C)C |
| SMILES | CC(C)(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C |
Introduction
[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide is a chiral organophosphorus compound with applications in asymmetric catalysis and ligand design. This compound is characterized by its sulfinamide functional group, which contributes to its stereochemical properties. Below, we provide an in-depth exploration of its chemical structure, physical properties, synthesis, and potential applications.
Synthesis
The synthesis of this compound typically involves the following steps:
-
Formation of the Sulfinamide Backbone: The sulfinamide group is introduced using sulfur-based reagents under controlled conditions to ensure stereochemical integrity.
-
Attachment of the Diphenylphosphino Group: A palladium-catalyzed coupling reaction is commonly employed to attach the diphenylphosphino group to the phenyl ring.
-
Final Assembly: The chiral center is introduced through asymmetric alkylation or reduction reactions.
These steps are optimized to maintain the compound's enantiomeric purity and yield.
Asymmetric Catalysis
The chiral sulfinamide group makes this compound an excellent ligand for transition metal-catalyzed asymmetric reactions. It has been used in:
-
Hydrogenation reactions.
-
Cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
Ligand Design
This compound serves as a building block for designing ligands with specific stereoelectronic properties, enhancing catalytic efficiency and selectivity.
Pharmaceutical Research
Due to its stereochemical properties, it is being explored for applications in drug synthesis where enantiopure compounds are required.
Research Findings
Recent studies have highlighted the importance of this compound in improving reaction yields and enantioselectivity in catalytic processes. For instance:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume